molecular formula C16H16ClFN4O2 B2827315 2-(2-chloro-6-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide CAS No. 1396811-65-6

2-(2-chloro-6-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide

Cat. No.: B2827315
CAS No.: 1396811-65-6
M. Wt: 350.78
InChI Key: UHOANRDTEAXUMB-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-fluorophenyl group and a morpholinopyrimidinyl group connected via an acetamide linkage. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chloro-6-fluoroaniline: This intermediate is synthesized through the halogenation of aniline derivatives.

    Formation of 2-(2-chloro-6-fluorophenyl)acetic acid: This step involves the acylation of 2-chloro-6-fluoroaniline with chloroacetic acid under acidic conditions.

    Synthesis of 6-morpholinopyrimidine: This intermediate is prepared by reacting morpholine with pyrimidine derivatives.

    Coupling Reaction: The final step involves coupling 2-(2-chloro-6-fluorophenyl)acetic acid with 6-morpholinopyrimidine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Receptors: Interact with cellular receptors, leading to changes in signal transduction pathways.

    Affect Gene Expression: Influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide
  • 2-(2-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide
  • 2-(2-bromophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide stands out due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s ability to interact with multiple molecular targets, making it a versatile tool in scientific research.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O2/c17-12-2-1-3-13(18)11(12)8-16(23)21-14-9-15(20-10-19-14)22-4-6-24-7-5-22/h1-3,9-10H,4-8H2,(H,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOANRDTEAXUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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